5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one is a heterocyclic organic compound belonging to the benzoxazepine family. This compound features a benzene ring fused to a seven-membered oxazepine structure, which includes a carbonyl group at the 3-position. The presence of the methyl group at the 5-position contributes to its unique chemical properties and potential biological activities.
The compound can be synthesized through various methods involving the cyclization of appropriate precursors, such as anthranilic acids or substituted phenols. Research indicates that derivatives of benzoxazepines have been studied for their pharmacological properties, including anticancer and enzyme inhibition activities .
5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one is classified as an aromatic heterocycle due to its incorporation of nitrogen and oxygen in the ring structure. It is also categorized under benzoxazepines, which are known for their diverse biological activities.
The synthesis of 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one can be achieved through several methodologies:
The typical reaction conditions involve the use of solvents like dichloromethane or dimethylformamide and may require bases such as potassium carbonate to facilitate cyclization. The reactions are often monitored using techniques like nuclear magnetic resonance spectroscopy to confirm product formation.
The molecular structure of 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one consists of a fused benzene and oxazepine ring system with the following characteristics:
Crystallographic studies have provided insights into bond lengths and angles within the molecule, indicating typical values for C–C and C–N bonds in aromatic systems.
5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one can participate in various chemical reactions:
Reactions are often carried out under controlled conditions to optimize yields and selectivity. For instance, varying temperature and solvent polarity can significantly affect reaction outcomes.
The mechanism of action for compounds like 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one is often linked to their ability to interact with specific biological targets:
Pharmacological studies indicate that modifications at different positions on the benzoxazepine core can lead to enhanced potency or selectivity for particular targets.
Relevant data from studies indicate that these properties can influence both synthetic approaches and biological activity assessments.
5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one has garnered interest in various scientific fields:
Benzoxazepines represent a privileged class of seven-membered oxygen-nitrogen fused heterocycles whose structural complexity and synthetic versatility have positioned them as valuable frameworks in drug discovery. Characterized by a 1,4-oxazepine ring fused to a benzene moiety, these compounds exhibit unique spatial and electronic properties that facilitate diverse molecular interactions with biological targets. The scaffold’s adaptability is evidenced by its presence in bioactive molecules targeting cancer, inflammation, and central nervous system disorders, where the balance of lipophilicity, hydrogen-bonding capacity, and conformational rigidity imparts favorable pharmacodynamic and pharmacokinetic properties [3].
The integration of 1,4-benzoxazepinone derivatives into medicinal chemistry accelerated with advancements in synthetic methodologies, particularly microwave-assisted organic synthesis (MAOS). This technology enabled rapid access to structurally complex benzoxazepines under controlled conditions, overcoming traditional limitations of long reaction times and low yields. A pivotal application emerged in oncology targeting cyclin-dependent kinases (CDKs), where benzoxazepine-purine hybrids demonstrated potent antiproliferative effects. For example, (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine (Compound 12) was synthesized via a MAOS-enhanced Vorbrüggen condensation. This single-step reaction involved cyclic acetal precursors (16, 17) and halogenated purine bases, using chlorotrimethylsilane (TMSCl), hexamethyldisilazane (HMDS), and tin(IV) chloride in acetonitrile at optimized microwave conditions (160°C, 10-20 min). The resulting compound exhibited exceptional activity against MDA-MB-231 breast cancer cells (IC₅₀ = 0.166 μM), underscoring the scaffold’s capacity to modulate critical cancer pathways [3].
Further innovations leveraged benzoxazepines as allosteric inhibitors of protein kinase B (Akt), implicated in tumor proliferation and survival. Libraries of over 250 derivatives were generated via MAOS-facilitated condensations between 1,2-diketones and ortho-diaminobenzenes or α-aminocarboxamides in ethanol/acetic acid (9:1). Key compounds like the quinoxaline derivative 5a (Figure 3) inhibited Akt phosphorylation in vivo at nanomolar concentrations, validating the scaffold’s utility in disrupting intracellular signaling cascades [3].
Table 1: Key Benzoxazepinone Derivatives Synthesized via MAOS and Their Anticancer Activity
Compound | Synthetic Route | Biological Target | Potency (IC₅₀/EC₅₀) | Cancer Cell Line |
---|---|---|---|---|
Compound 12 | Vorbrüggen condensation (TMSCl/HMDS/SnCl₄) | CDK/Cyclin complexes | 0.166 μM | MDA-MB-231 (breast) |
Akt Inhibitor 5a | 1,2-Diketone + α-aminocarboxamide condensation | Akt1/Akt2 | Low nM range | Various tumor xenografts |
Purine hybrids 12–15 | Cyclic acetal + purine bases (MW, 160°C) | Cellular proliferation | <1 μM | MCF-7, MDA-MB-231 |
The chronological progression of benzoxazepinones reflects a broader shift toward structure-enabled drug design: early analogs focused on empirical screening, while contemporary work exploits crystallographic data and heterocyclic diversity to optimize target engagement and selectivity [3].
The core structure of 5-methyl-4,5-dihydro-1,4-benzoxazepin-3-one (PubChem CID: 919801, 24271465) integrates several features critical to its chemical behavior and bioactivity [1] [5]:
Systematic Nomenclature and Ring Geometry:Per Hantzsch-Widman conventions, the parent scaffold is designated as 4,5-dihydro-1,4-benzoxazepin-3(2H)-one, reflecting its partially saturated seven-membered ring ("epine" root for 7 atoms + "dihydro" prefix). The 5-methyl substituent introduces a chiral center at C5, enabling enantioselective synthesis. Ring fusion occurs at benzene positions 1a and 6a, constraining the heterocycle in a boat-like conformation that influences pharmacophore presentation [5].
Electronic and Stereochemical Properties:The carbonyl at C3 and ether oxygen at C1 create a push-pull electronic system, polarizing the molecule and enhancing hydrogen-bond acceptor capacity. The 5-methyl group’s stereochemistry dictates the spatial orientation of the fused ring system:
S-enantiomer: Adopts an axial methyl orientation, increasing steric crowding.This stereoelectronic profile enables selective interactions with chiral biological targets, such as kinases or GPCRs [5].
Comparative Reactivity:Unlike five-membered heterocycles (e.g., thiazoles or triazoles) common in antibiotics [4], the benzoxazepine’s larger ring size accommodates greater conformational flexibility while retaining moderate strain energy. This facilitates:
Table 2: Physicochemical Comparison of Benzoxazepines vs. Common Heterocycles
Parameter | 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one | 1,3-Thiazole (e.g., in Ceftazidime) | 1,2,4-Triazole (e.g., in Tazobactam) |
---|---|---|---|
Ring Size/Atoms | 7-membered (O, N) | 5-membered (N, S) | 5-membered (3N) |
Saturation | Partially saturated (4,5-dihydro) | Unsaturated | Unsaturated |
Key Functional Group | Lactam carbonyl | Thioether | Triazole NH |
Chirality | C5 chiral center | Achiral | Achiral |
logP (Calculated) | ~1.8 (moderate lipophilicity) | ~0.2 (hydrophilic) | ~0.5 (hydrophilic) |
The fused benzoxazepine system thus occupies a unique niche: its rigidity enhances target selectivity, while the lactam carbonyl and alkyl substituents fine-tune solubility and membrane permeability—critical for intracellular targets like kinases. This balance is less achievable with smaller heterocycles, underscoring its value in lead optimization campaigns [3] [4].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0